4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Description

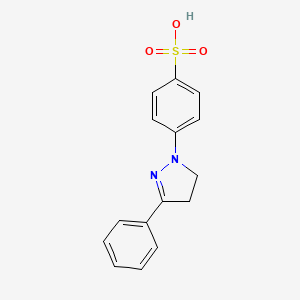

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a benzenesulfonic acid derivative featuring a pyrazoline ring (a five-membered dihydroheterocycle with two adjacent nitrogen atoms) substituted with a phenyl group at position 3. The pyrazoline’s partial unsaturation (4,5-dihydro) and the sulfonic acid group at the para position of the benzene ring confer distinct physicochemical properties, including high hydrophilicity and acidity. This compound serves as a versatile intermediate in medicinal chemistry, particularly in designing enzyme inhibitors and bioactive molecules .

Properties

CAS No. |

26192-69-8 |

|---|---|

Molecular Formula |

C15H14N2O3S |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid |

InChI |

InChI=1S/C15H14N2O3S/c18-21(19,20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19,20) |

InChI Key |

DUSPLQXMCZZRMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

The most widely reported method involves a two-step process:

-

Chalcone Synthesis : 4-Chlorobenzaldehyde reacts with acetophenone derivatives under basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated ketones (chalcones).

-

Pyrazoline Formation : Chalcones undergo cyclization with hydrazine hydrate (80–100% excess) in refluxing ethanol or acetic acid (4–6 hours), yielding 4,5-dihydro-1H-pyrazoline intermediates.

Example :

Direct Sulfonation of Pyrazoline Intermediates

Post-cyclization sulfonation introduces the sulfonic acid group:

-

Sulfonating Agents : Chlorosulfonic acid (ClSO₃H) or concentrated H₂SO₄.

-

Conditions : 0–5°C, 2–4 hours, followed by neutralization with NaOH.

Limitation : Over-sulfonation may occur, requiring careful stoichiometric control.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Solvent-Free Mechanochemical Grinding

Eco-friendly synthesis avoids organic solvents:

Ionic Liquid-Catalyzed Reactions

Ionic liquids (e.g., [Emim]HSO₄) act as recyclable catalysts:

Industrial-Scale Production

Continuous Flow Reactors

Recrystallization Optimization

Reaction Mechanism and Kinetics

Cyclocondensation Mechanism

Rate-Limiting Steps

Comparative Analysis of Methods

| Method | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Reflux | 5–6 | 72–85 | 95–97 | Moderate |

| Microwave | 0.25–0.5 | 88–92 | 98–99 | High |

| Solvent-Free | 0.3–0.7 | 90–94 | 95–97 | High |

| Industrial Flow | 0.2–0.3 | 85–88 | 99.5 | Very High |

Challenges and Solutions

Byproduct Formation

Sulfonation Selectivity

Emerging Techniques

Enzyme-Catalyzed Cyclization

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and sulfonic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring fused with a phenyl group and a sulfonic acid functional group. Its molecular formula is , with a molecular weight of approximately 304.37 g/mol. The presence of the sulfonic acid group enhances its solubility and reactivity in various chemical environments, making it suitable for diverse applications.

Antimicrobial Activity

Research indicates that derivatives of 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyrazole ring can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process . This makes it a candidate for developing new anti-inflammatory drugs.

Polymer Chemistry

The sulfonic acid group allows the compound to function as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and conductivity, making them suitable for applications in electronic devices and sensors .

Catalysis

Due to its acidic nature, this compound can act as a catalyst in various organic reactions, including esterification and alkylation processes. Its ability to facilitate these reactions under mild conditions is advantageous for green chemistry practices .

Chromatography

This compound is utilized as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique structure allows for specific interactions with target analytes, improving detection sensitivity .

Spectroscopy

The compound's distinct spectral properties have been exploited in spectroscopic techniques such as NMR and IR spectroscopy to identify other compounds in mixture analyses .

Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives

A recent study synthesized various derivatives of this compound and evaluated their antimicrobial activity against clinical isolates. The results indicated that certain modifications led to enhanced efficacy compared to standard antibiotics .

Case Study 2: Development of Conductive Polymers

Research focused on incorporating this compound into polymer matrices to create conductive materials for electronic applications. The resulting polymers demonstrated improved electrical conductivity and thermal stability, making them suitable for use in flexible electronics .

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve pulse transmission . The compound’s antioxidant properties also play a role in mitigating oxidative stress by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Ring

4-(3-tert-Butyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (Compound 32)

- Substituents : tert-Butyl (position 3), 4-chlorophenyl (position 5).

- Synthesis: Prepared via condensation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with 4-hydrazinobenzenesulfonic acid hydrochloride (27% yield) .

- Properties: Higher molecular weight (393.43 g/mol vs. ~254 g/mol for simpler analogs) due to bulky tert-butyl and chloro groups.

- Applications : Studied as a phosphodiesterase inhibitor scaffold .

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 89-36-1)

- Substituents : Methyl (position 3), oxo (position 5).

- Sold as a heterocyclic building block (95% purity) for further synthesis .

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 119-17-5)

Functional Group Modifications

Sulfonamide Derivatives (e.g., 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides)

- Key Difference : Sulfonamide (-SO₂NH₂) replaces sulfonic acid (-SO₃H).

- Impact : Sulfonamides are less acidic (pKa ~10 vs. ~1 for sulfonic acids) and exhibit better membrane permeability, making them suitable for carbonic anhydrase inhibition and anticancer applications .

Sodium Salts (e.g., Sodium 4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonate)

Additional Substituents and Their Effects

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

- Substituents : Dichloro groups on the benzene ring.

4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-pyrazol-1-yl)benzenesulfonamide

Long-Chain Alkyl Derivatives

4-(4-Ethyl-3-octadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS 101196-18-3)

- Substituents : Octadecyl (C₁₈H₃₇) chain.

Table 1: Structural and Physical Properties

*Calculated based on formula.

Biological Activity

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a compound of interest due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate sulfonyl chlorides. The resulting compound features a pyrazole ring linked to a benzenesulfonic acid moiety, which is crucial for its biological activity.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O2S |

| Molecular Weight | 273.32 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and sulfonamide functionalities exhibit significant anticancer properties. For instance, 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide derivatives have shown selective cytotoxicity against various cancer cell lines. One study reported that certain derivatives had IC50 values in the nanomolar range against tumor-associated carbonic anhydrases (CA IX and CA XII), indicating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of the sulfonamide group is believed to enhance this activity by modulating inflammatory pathways .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

- Anticancer Study : A study involving the synthesis of various pyrazole derivatives showed that one specific derivative exhibited high selectivity for cancer cells compared to normal cells. This selectivity was attributed to its ability to inhibit CA IX and XII isoenzymes effectively .

- Anti-inflammatory Assessment : In vivo studies demonstrated that treatment with the compound resulted in reduced inflammation markers in animal models of arthritis, supporting its potential use in inflammatory conditions .

- Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy of different derivatives against a panel of bacterial strains. The results indicated that certain compounds had MIC values lower than those of traditional antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of 4-hydrazinobenzenesulfonic acid derivatives with α,β-unsaturated ketones. Key variables include:

- Reactant ratio : 1:1 molar ratio of ketone to hydrazine derivative .

- Solvent system : Ethanol under reflux (4–6 hours) for optimal cyclization .

- Purification : Column chromatography (e.g., CH₂Cl₂/CH₃OH 50:2) or recrystallization from ethanol/water mixtures .

Optimization should prioritize yield (27% baseline ) and purity (>95% ) by adjusting reaction time, temperature, and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on pyrazole ring protons (δ 5.28 ppm, dd) and sulfonic acid protons (broad singlet ~δ 11–13 ppm) .

- LC-MS/HRMS : Confirm molecular ion peaks (e.g., m/z 393 [M+H]⁺ ) and fragmentation patterns.

- FT-IR : Validate sulfonic acid (-SO₃H) stretches at 1030–1200 cm⁻¹ and pyrazole C=N bands at 1500–1600 cm⁻¹ .

- X-ray crystallography (if crystalline): Resolve dihedral angles between aromatic rings (e.g., 6.9° phenyl/pyrazole alignment ).

Q. How does the solubility profile of this compound influence its applicability in aqueous-phase biological assays?

- Methodological Answer : The sulfonic acid group confers high aqueous solubility (>50 mg/mL in water ), enabling direct use in cell-based assays. However, pH-dependent ionization (pKa ~1–2 for sulfonic acid ) may affect membrane permeability. Pre-formulation studies should assess:

- Buffering conditions : Use phosphate-buffered saline (pH 7.4) to maintain solubility.

- Co-solvents : Ethanol or DMSO (<1% v/v) for stock solutions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to kinases or enzymes (e.g., phosphodiesterases ). Prioritize hydrogen bonding with sulfonic acid and π-π stacking with the phenyl group .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (100 ns trajectories) using GROMACS .

Q. What crystallographic methods are employed to resolve its solid-state conformation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from ethanol. Refinement with SHELXL reveals intermolecular H-bonding (N–H···O=S, 2.8–3.0 Å ), influencing packing and stability.

- Thermal analysis : Correlate DSC/TGA data with crystallographic results to assess phase transitions .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Batch variability : Quantify purity via HPLC (>95% ) and confirm stereochemistry (if applicable).

- Assay conditions : Standardize cell lines, incubation times, and solvent controls .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies .

Q. What strategies optimize regioselectivity in synthesizing derivatives with modified pyrazole substituents?

- Methodological Answer :

- Electronic tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to direct cyclization .

- Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times .

Q. How to design stable aqueous formulations of this compound while maintaining bioactivity?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for long-term storage .

- Nanoencapsulation : Use liposomes (DSPC/cholesterol) to enhance cellular uptake .

Q. What enzyme inhibition assays are most suitable for mechanistic studies of its biological activity?

- Methodological Answer :

- Kinase assays : Use ADP-Glo™ kit to quantify ATP consumption in PDE4B inhibition studies .

- Fluorescence polarization : Monitor binding to fluorescently labeled enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.